3-Chloroisoquinolin-5-ol

Catalog No.
S821055
CAS No.
1374652-47-7
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloroisoquinolin-5-ol

CAS Number

1374652-47-7

Product Name

3-Chloroisoquinolin-5-ol

IUPAC Name

3-chloroisoquinolin-5-ol

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h1-5,12H

InChI Key

BSLJLTVUTCQZLC-UHFFFAOYSA-N

SMILES

C1=CC2=CN=C(C=C2C(=C1)O)Cl

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)O)Cl

3-Chloroisoquinolin-5-ol is a heterocyclic organic compound characterized by its molecular formula C9H6ClNOC_9H_6ClNO. This compound features a chlorine atom at the third position and a hydroxyl group at the fifth position of the isoquinoline ring. Its unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

As mentioned earlier, the mechanism of action for 3-Chloroisoquinolin-5-ol remains unknown due to the lack of research on its biological activity. However, its structural similarity to other bioactive isoquinolines suggests potential for various mechanisms depending on the biological target. Some isoquinolines exhibit properties like anti-cancer activity, anti-inflammatory effects, or interaction with neurotransmitter systems [, ].

, including:

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents employed, such as hydrogen gas with palladium catalyst or sodium borohydride .

Common Reagents and Conditions

  • Substitution: Nucleophiles in the presence of a base.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
  • Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in an appropriate solvent.

Major Products Formed

  • Substitution: Derivatives with different functional groups replacing the chlorine atom.
  • Oxidation: Isoquinolin-5-one derivatives.
  • Reduction: Reduced isoquinoline derivatives.

3-Chloroisoquinolin-5-ol has been studied for its potential biological activities. It is considered a valuable building block in medicinal chemistry, particularly for synthesizing pharmacologically active compounds. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

The synthesis of 3-Chloroisoquinolin-5-ol typically involves chlorination of isoquinolin-5-ol. A common method includes reacting isoquinolin-5-ol with thionyl chloride under reflux conditions, followed by purification to obtain the desired product. Industrial production may utilize similar synthetic routes optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques .

3-Chloroisoquinolin-5-ol has diverse applications across various fields:

  • Medicinal Chemistry: Used as a precursor for synthesizing various pharmacologically active compounds.
  • Material Science: Explored for potential applications in organic semiconductors and other advanced materials.
  • Biological Studies: Serves as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules .

The mechanism of action of 3-Chloroisoquinolin-5-ol largely depends on its specific application. In medicinal contexts, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity. The presence of both the hydroxyl and chlorine groups plays crucial roles in its binding affinity and specificity towards these targets.

Similar Compounds

3-Chloroisoquinolin-5-ol can be compared with other similar compounds, highlighting its unique properties:

Compound NameKey Features
Isoquinolin-5-olLacks the chlorine atom, making it less reactive.
3-Bromoisoquinolin-5-olContains a bromine atom instead of chlorine.
3-ChloroisoquinolineLacks the hydroxyl group at the fifth position.

The combination of both chloro and hydroxyl groups in 3-Chloroisoquinolin-5-ol imparts unique chemical properties that distinguish it from these similar compounds, enhancing its versatility for various applications.

XLogP3

2.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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